

Application Note: Measuring pre-miR-21 Degradation by Dovitinib-RIBOTAC using RTqPCR

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Compound of Interest						
Compound Name:	Dovitinib-RIBOTAC TFA					
Cat. No.:	B15603284	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

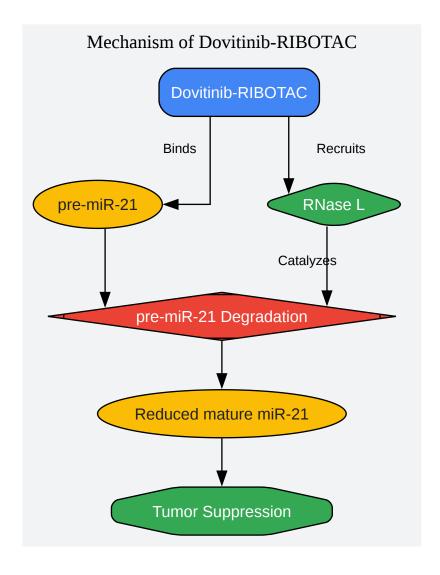
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Dysregulation of miRNA expression is implicated in various diseases, including cancer. miR-21 is a well-known oncomiR, and its precursor, pre-miR-21, is a key target for therapeutic intervention. This application note describes a detailed RT-qPCR protocol to measure the degradation of pre-miR-21 induced by a novel therapeutic agent, Dovitinib-RIBOTAC.

Dovitinib, a receptor tyrosine kinase (RTK) inhibitor, has been repurposed to bind to pre-miR-21.[1][2][3][4] When conjugated with a small molecule that recruits Ribonuclease L (RNase L), it forms a Ribonuclease Targeting Chimera (RIBOTAC).[4][5][6][7][8] This Dovitinib-RIBOTAC specifically targets pre-miR-21 for degradation by recruiting RNase L, leading to a reduction in mature miR-21 levels.[4][9][10][11][12] This approach has shown anti-tumor activity and the potential to inhibit cancer metastasis.[9]

This protocol provides a robust method to quantify the efficacy of Dovitinib-RIBOTAC in degrading pre-miR-21, a critical step in the preclinical evaluation of this novel therapeutic strategy.



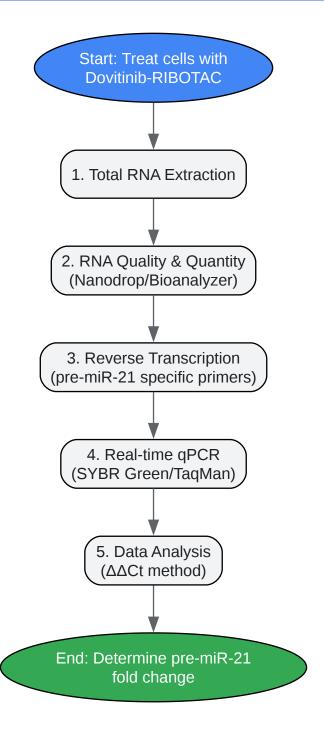
Signaling Pathway and Experimental Workflow



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Caption: Mechanism of Dovitinib-RIBOTAC in mediating pre-miR-21 degradation.





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Caption: Experimental workflow for measuring pre-miR-21 degradation by RT-qPCR.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the efficacy of Dovitinib-RIBOTAC.



Compound	Target	Cell Line	Concentrati on	Effect	Reference
Dovitinib- RIBOTAC	pre-miR-21	MDA-MB-231	0.2 - 5 μΜ	Significant reduction in mature miR-21 levels and inhibition of cell invasion.	[9]
Dovitinib	pre-miR-21	TNBC cells	5 μΜ	~30% reduction in mature miR-21 levels.	[11]
Dovitinib- RIBOTAC	pre-miR-21	TNBC cells	0.2 μΜ	~30% reduction in mature miR- 21 levels (>25-fold more potent than Dovitinib).	[11]

Animal Model	Compound	Dosage	Effect	Reference
Xenograft mouse model of breast cancer	Dovitinib- RIBOTAC	56 mg/kg (intraperitoneal, every other day for 30 days)	Anti-tumor activity.	[9]
Mouse model of Alport Syndrome	Dovitinib- RIBOTAC	56 mg/kg (intraperitoneal, every other day for 42 days)	Reduced levels of mature and precursor miR-21 in the kidneys.	[9]

Experimental Protocols



Cell Culture and Treatment

- Culture human breast cancer cell lines (e.g., MDA-MB-231) in appropriate media and conditions.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of Dovitinib-RIBOTAC (e.g., 0.1, 0.5, 1, 2.5, 5 μM) and a vehicle control (e.g., DMSO) for 24-48 hours.

Total RNA Extraction

- Following treatment, lyse the cells directly in the wells using a suitable lysis reagent (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
- · Resuspend the RNA pellet in RNase-free water.
- Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
- Evaluate RNA integrity using an Agilent Bioanalyzer.[13]

Reverse Transcription (RT)

This step converts the pre-miR-21 RNA into complementary DNA (cDNA).

- Prepare the RT reaction mix. For each sample, combine:
 - Total RNA (10-100 ng)
 - pre-miR-21 specific stem-loop RT primer (for enhanced specificity against mature miRNA)
 - dNTPs
 - Reverse Transcriptase
 - RT buffer



- RNase inhibitor
- Nuclease-free water to the final volume.
- Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, followed by an inactivation step at 85°C for 5 min).
- The resulting cDNA can be stored at -20°C or used directly for qPCR.

Real-time qPCR

This step amplifies and quantifies the pre-miR-21 cDNA.

- Prepare the qPCR reaction mix. For each sample, combine:
 - cDNA template (diluted 1:10 to 1:100)
 - Forward primer specific to the pre-miR-21 sequence
 - Universal reverse primer (complementary to the stem-loop primer)
 - SYBR Green or TaqMan probe-based master mix
 - Nuclease-free water to the final volume.
- Run the qPCR reaction on a real-time PCR instrument with the following typical cycling conditions:
 - Initial denaturation: 95°C for 10 min
 - 40 cycles of:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 60 sec
 - Melt curve analysis (for SYBR Green) to ensure product specificity.



- Include a no-template control (NTC) to check for contamination and a no-RT control to check for genomic DNA contamination.
- Use a stable endogenous control RNA (e.g., U6 snRNA) for normalization.

Data Analysis

- Determine the cycle threshold (Ct) values for pre-miR-21 and the endogenous control in both treated and untreated samples.
- Calculate the relative expression of pre-miR-21 using the ΔΔCt method:
 - ΔCt = Ct(pre-miR-21) Ct(endogenous control)
 - \circ $\Delta\Delta$ Ct = Δ Ct(treated) Δ Ct(untreated)
 - Fold Change = 2-ΔΔCt
- A fold change of less than 1 indicates degradation of pre-miR-21.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of pre-miR-21 degradation by Dovitinib-RIBOTAC using RT-qPCR. This method is essential for evaluating the efficacy and mechanism of action of this novel RNA-targeting therapeutic. The provided data and protocols offer a valuable resource for researchers in the fields of oncology and drug development.

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